molecular formula C11H6Cl2OS B1368590 3-(3,5-Dichlorobenzoyl)thiophene CAS No. 898771-58-9

3-(3,5-Dichlorobenzoyl)thiophene

Cat. No. B1368590
CAS RN: 898771-58-9
M. Wt: 257.1 g/mol
InChI Key: WJSFZIVYMKSMDI-UHFFFAOYSA-N
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Description

“3-(3,5-Dichlorobenzoyl)thiophene” is a chemical compound with the CAS Number: 898771-58-9 . It has a molecular weight of 257.14 and its IUPAC name is (3,5-dichlorophenyl) (3-thienyl)methanone . The compound is an amorphous yellow solid .


Molecular Structure Analysis

The InChI code for “3-(3,5-Dichlorobenzoyl)thiophene” is 1S/C11H6Cl2OS/c12-9-3-8 (4-10 (13)5-9)11 (14)7-1-2-15-6-7/h1-6H . This indicates that the compound has a thiophene ring attached to a 3,5-dichlorobenzoyl group.


Physical And Chemical Properties Analysis

“3-(3,5-Dichlorobenzoyl)thiophene” is an amorphous yellow solid . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Organic Semiconductors

3-(3,5-Dichlorobenzoyl)thiophene: derivatives are pivotal in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The thiophene ring’s ability to stabilize charge carriers makes it an excellent choice for creating high-performance semiconductors with potential use in flexible electronics and advanced display technologies .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect metals and alloys from corrosion, particularly in harsh environments. The incorporation of the 3-(3,5-Dichlorobenzoyl) moiety could enhance the effectiveness of these inhibitors, providing a robust barrier against oxidative damage .

Pharmacological Properties

Thiophene-based molecules exhibit a wide range of pharmacological properties . They have been identified as having anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. The dichlorobenzoyl group may contribute to the bioactivity of these compounds, making them valuable in drug design and discovery .

Material Science

In the realm of material science , thiophene derivatives are utilized for their unique properties. They can be incorporated into polymers or small molecules to create materials with specific characteristics, such as increased thermal stability or enhanced electrical conductivity. This makes them suitable for a variety of applications, from coatings to advanced composite materials .

Synthetic Chemistry

The synthesis of thiophene derivatives, including 3-(3,5-Dichlorobenzoyl)thiophene , is a topic of interest in synthetic chemistry . These compounds are often synthesized through reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. The resulting derivatives are then used as building blocks in the creation of complex organic molecules .

Biological Activity

Thiophene derivatives are known for their biological activity . They are used in medicinal chemistry to create compounds with a variety of biological effects. The presence of the 3,5-dichlorobenzoyl group could potentially lead to the development of new drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

(3,5-dichlorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2OS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSFZIVYMKSMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641858
Record name (3,5-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorobenzoyl)thiophene

CAS RN

898771-58-9
Record name (3,5-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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